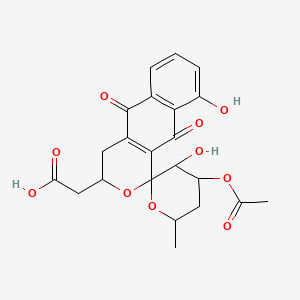![molecular formula C9H10O2 B14611162 [(Ethenyloxy)methoxy]benzene CAS No. 58967-75-2](/img/structure/B14611162.png)
[(Ethenyloxy)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Ethenyloxy)methoxy]benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C9H10O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyloxy group and a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Ethenyloxy)methoxy]benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
[(Ethenyloxy)methoxy]benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(Ethenyloxy)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(Ethenyloxy)methoxy]benzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring interacts with electrophiles. The presence of the ethenyloxy and methoxy groups influences the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
[(Ethenyloxy)methoxy]benzene can be compared with other similar compounds such as:
Anisole (methoxybenzene): Anisole has a methoxy group attached to the benzene ring, similar to this compound, but lacks the ethenyloxy group.
Vinylbenzene (styrene): Vinylbenzene has a vinyl group attached to the benzene ring, similar to this compound, but lacks the methoxy group.
The presence of both ethenyloxy and methoxy groups in this compound makes it unique and influences its chemical reactivity and applications .
Propiedades
Número CAS |
58967-75-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
ethenoxymethoxybenzene |
InChI |
InChI=1S/C9H10O2/c1-2-10-8-11-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clave InChI |
ARCCEJWATCFYLE-UHFFFAOYSA-N |
SMILES canónico |
C=COCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

silane](/img/structure/B14611095.png)


![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)




![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)

